molecular formula C8H7N5O3 B5760298 (2-Methylpyrazol-3-yl)-(4-nitropyrazol-1-yl)methanone

(2-Methylpyrazol-3-yl)-(4-nitropyrazol-1-yl)methanone

Cat. No.: B5760298
M. Wt: 221.17 g/mol
InChI Key: CSFRGDBYLNTCKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methylpyrazol-3-yl)-(4-nitropyrazol-1-yl)methanone is a heterocyclic compound featuring two pyrazole rings Pyrazoles are five-membered rings containing two nitrogen atoms, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpyrazol-3-yl)-(4-nitropyrazol-1-yl)methanone typically involves the condensation of 2-methylpyrazole with 4-nitropyrazole under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpyrazol-3-yl)-(4-nitropyrazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups through electrophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.

    Cyclization: Strong acids or bases to facilitate ring closure.

Major Products

    Reduction: (2-Methylpyrazol-3-yl)-(4-aminopyrazol-1-yl)methanone.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

    Cyclization: Complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

(2-Methylpyrazol-3-yl)-(4-nitropyrazol-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2-Methylpyrazol-3-yl)-(4-nitropyrazol-1-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2-Methylpyrazol-3-yl)-(4-aminopyrazol-1-yl)methanone: Similar structure but with an amino group instead of a nitro group.

    (2-Methylpyrazol-3-yl)-(4-chloropyrazol-1-yl)methanone: Contains a chlorine atom instead of a nitro group.

    (2-Methylpyrazol-3-yl)-(4-methylpyrazol-1-yl)methanone: Both pyrazole rings have methyl groups.

Uniqueness

(2-Methylpyrazol-3-yl)-(4-nitropyrazol-1-yl)methanone is unique due to the presence of both a methyl and a nitro group on the pyrazole rings. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-methylpyrazol-3-yl)-(4-nitropyrazol-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O3/c1-11-7(2-3-9-11)8(14)12-5-6(4-10-12)13(15)16/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFRGDBYLNTCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.